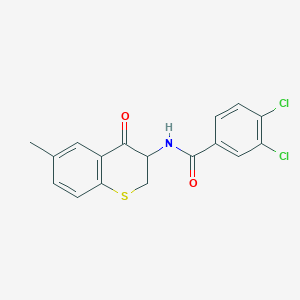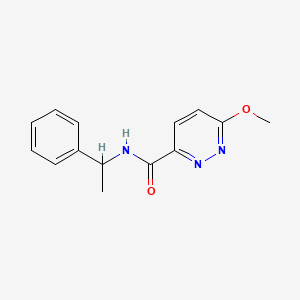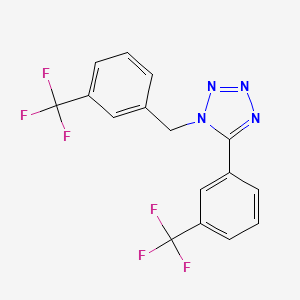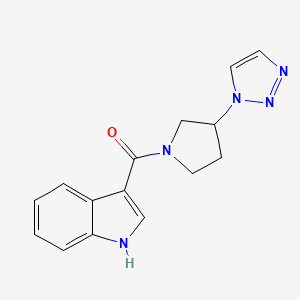![molecular formula C31H28FN3O2S2 B2705821 2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 670269-87-1](/img/structure/B2705821.png)
2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, a thieno[2,3-d]pyrimidin-4-one ring, and a phenyl ring, among others. These types of structures are often found in biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, it’s likely that this compound would be soluble in organic solvents but not in water .Wissenschaftliche Forschungsanwendungen
Antitumor and Antibacterial Agents
Novel pyrimidines, including derivatives closely related to the mentioned compound, have been synthesized as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents. These compounds exhibit promising antitumor activity against various cancer cell lines, making them significant for further development as cancer therapeutics. The inclusion of specific substituents has shown to enhance their potency against human TS, demonstrating the importance of chemical modifications in drug design (Gangjee et al., 1996).
Dual Inhibitors of TS and DHFR
Research on dual inhibitors targeting both thymidylate synthase and dihydrofolate reductase (DHFR) has led to the synthesis of compounds showing significant inhibitory activities. These dual inhibitors are crucial in the development of new therapeutic agents for diseases where folate metabolism plays a key role. The study highlights the synthesis of classical and nonclassical analogues with potent inhibitory activities, providing insights into the design of more effective dual inhibitors (Gangjee et al., 2008).
Molecular Docking and Drug Likeness
The compound's potential as an anti-COVID-19 molecule was investigated through quantum chemical insight, natural bond orbital (NBO) analysis, and molecular docking studies. The study provided valuable information on the compound's structural characteristics, hydrogen-bonded interactions, and its antiviral potency against SARS-CoV-2, highlighting its potential for further development as a therapeutic agent (Mary et al., 2020).
PET Imaging Ligands for Neuroinflammation
A series of pyrazolo[1,5-a]pyrimidines related to the compound have been synthesized and evaluated for their binding potential to the translocator protein (18 kDa) (TSPO), an early biomarker of neuroinflammatory processes. This research is instrumental in developing new positron emission tomography (PET) imaging agents for neuroinflammation, contributing to the diagnosis and monitoring of neurological diseases (Damont et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28FN3O2S2/c1-6-13-34-30(37)28-26(22-8-10-23(32)11-9-22)16-38-29(28)33-31(34)39-17-27(36)25-15-20(4)35(21(25)5)24-12-7-18(2)19(3)14-24/h6-12,14-16H,1,13,17H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNQUXNIJARRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)F)C(=O)N3CC=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2705743.png)

![2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B2705746.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705748.png)
![N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2705750.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2705752.png)
![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)
![5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2705755.png)

![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)

